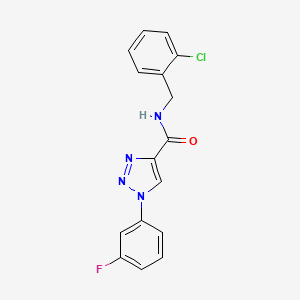

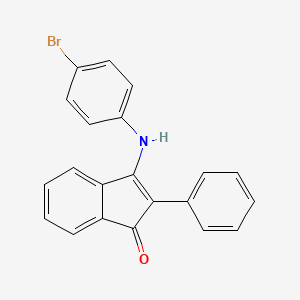

3-(4-bromoanilino)-2-phenyl-1H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of chemicals that are used as a precursor to many materials and pharmaceuticals .

Synthesis Analysis

Anilines can be synthesized through various methods. One common method involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent. This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .Molecular Structure Analysis

The molecular structure of anilines generally consists of a benzene ring attached to an amine group. The specific structure of “3-(4-bromoanilino)-2-phenyl-1H-inden-1-one” would depend on the positions of the bromo, phenyl, and indenone groups .Chemical Reactions Analysis

Anilines can participate in a variety of chemical reactions. For instance, they can act as an aryl halide substrate in Heck cross-coupling reactions . They can also undergo reactions such as acetylation, bromination, and hydrolysis .Physical And Chemical Properties Analysis

Anilines are generally solid at room temperature and have a strong, unpleasant odor. They are slightly soluble in water and more soluble in organic solvents .Scientific Research Applications

Organic Photovoltaic Devices

4-Bromoanisole, an analog, has been utilized as a processing additive to control the phase separation and purity in organic photovoltaic devices. This additive promotes the aggregation of P3HT, improving morphology for both mixed and demixed blends, which is critical in enhancing the efficiency of organic solar cells (Liu et al., 2012).

Tyrosine Kinase Inhibitors

Compounds related to 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline have shown potent inhibition against the epidermal growth factor receptor (EGFR), indicating their potential application in cancer therapy. These inhibitors exhibit a steep structure-activity relationship, significantly impacting the development of new therapeutic agents (Bridges et al., 1996).

Material Science and Synthesis

The synthesis and crystal structures of brominated oligo(N-phenyl-m-aniline)s have been achieved, showing potential applications in material science due to their unique structural and redox properties. These compounds have been explored for their ability to adopt helical structures and high-spin cationic states, which could be beneficial in electronic and photonic devices (Ito et al., 2002).

Antimicrobial Agents

Substituted phenyl azetidines, including those with bromo substituents, have been synthesized and characterized for their potential as antimicrobial agents. This research highlights the relevance of brominated compounds in developing new treatments against microbial infections (Doraswamy & Ramana, 2013).

Antifungal Activity

Halogenated phenyl derivatives of 2,5-dihydrofuran-2-one have exhibited significant in vitro activity against yeasts and molds, including Aspergillus species and fluconazole-resistant yeast isolates. The bromophenyl derivative, in particular, showed broad-spectrum antifungal activity, suggesting its potential for treating fungal infections (Buchta et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-bromoanilino)-2-phenylinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrNO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHECBHRQPPRBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)

![tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate](/img/structure/B2967887.png)

![3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B2967889.png)

![7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2967891.png)

![2-Chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylacetamide](/img/structure/B2967892.png)

![6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride](/img/structure/B2967893.png)

![(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2967896.png)

![4-Tert-butyl-3-nitro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2967897.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2967900.png)

![2-(4-Chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2967901.png)